molecular formula C10H21N3O3 B1628754 Gamma-Aminobutyryl-lysine CAS No. 22468-02-6

Gamma-Aminobutyryl-lysine

Cat. No.: B1628754
CAS No.: 22468-02-6
M. Wt: 231.29 g/mol
InChI Key: OCBQYJFUZHJRIU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-Aminobutyryl-lysine is a dipeptide compound that consists of an L-lysine molecule bonded to a 4-aminobutanoyl groupIt is known for its role as a Bronsted base, capable of accepting a hydron from a donor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Aminobutyryl-lysine typically involves the coupling of L-lysine with a 4-aminobutanoyl group. One common method is the use of tert-butyloxycarbonyl (Boc)-protected amino acids. The Boc-protected amino acids are neutralized with imidazolium hydroxide to form amino acid ionic liquids, which are then used in peptide synthesis .

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) protocols to ensure high yield and purity. The use of Boc-protected amino acids and coupling reagents like N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Gamma-Aminobutyryl-lysine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Gamma-Aminobutyryl-lysine has several scientific research applications:

Mechanism of Action

The mechanism of action of Gamma-Aminobutyryl-lysine involves its interaction with specific molecular targets and pathways. It can act as a Bronsted base, accepting protons from donor molecules. This interaction can influence various biochemical pathways, including those involved in peptide synthesis and metabolic processes .

Comparison with Similar Compounds

Uniqueness: Gamma-Aminobutyryl-lysine is unique due to its specific combination of L-lysine and 4-aminobutanoyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

22468-02-6

Molecular Formula

C10H21N3O3

Molecular Weight

231.29 g/mol

IUPAC Name

(2S)-6-amino-2-(4-aminobutanoylamino)hexanoic acid

InChI

InChI=1S/C10H21N3O3/c11-6-2-1-4-8(10(15)16)13-9(14)5-3-7-12/h8H,1-7,11-12H2,(H,13,14)(H,15,16)/t8-/m0/s1

InChI Key

OCBQYJFUZHJRIU-QMMMGPOBSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CCCN

SMILES

C(CCN)CC(C(=O)O)NC(=O)CCCN

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CCCN

sequence

XK

Origin of Product

United States

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